

Comprehensive Technical Guide: Leptomerine Alkaloid from Rutaceae Family

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Compound Focus: Leptomerine

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Chemical Identification and Natural Sources

Leptomerine is a **4-quinolinone alkaloid** first identified in species of the Rutaceae family. The compound has been systematically studied for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease [1] [2].

Chemical Characteristics:

- **IUPAC Name:** N-methyl-2-propyl-4-quinolone [3]
- **Molecular Formula:** C₁₃H₁₅NO [4] [5]
- **Molecular Weight:** 201.26 g/mol [4] [5]
- **CAS Registry Number:** 22048-97-1 [4] [5]
- **SMILES Notation:** CN1C=2C(C(=O)C=C1CCC)=CC=CC2 [4]

Natural Sources and Isolation: **Leptomerine** was initially isolated from **Haplophyllum leptomerum** (Rutaceae) [3]. Subsequent research has identified this alkaloid in **Esenbeckia leiocarpa** Engl., a Brazilian native tree commonly known as "guarantã" or "goiabeira" [1] [2] [6]. The first report of **leptomerine** in *E. leiocarpa* was published in 2010, expanding the known distribution of this compound within the Rutaceae family [1] [2].

Quantitative Pharmacological Data

Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from *E. leiocarpa*

Compound/Extract	IC ₅₀ Value	Reference Compound
Leptomerine	2.5 µM [1] [2] [7]	Galanthamine (IC ₅₀ = 1.7 µM) [1] [2]
Kokusaginine	46 µM [1] [2]	Physostigmine (IC ₅₀ = 0.4 µM) [1] [2]
Leiokinine A	0.21 mM [1] [2]	-
Skimmianine	1.4 mM [1] [2]	-
Alkaloid fraction (chloroform)	1.6 µg/mL [1] [2]	-
Hexane fraction	6.0 µg/mL [1] [2]	-
Ethanol crude extract	50.7 µg/mL [1] [2]	-

Table 2: Comparative AChE Inhibitory Activity of Natural Alkaloids

Natural AChE Inhibitor	Plant Source	IC ₅₀ Value	Therapeutic Status
Leptomerine	<i>Esenbeckia leiocarpa</i>	2.5 µM [1] [2]	Research compound
Galanthamine	<i>Narcissus</i> spp. (Amaryllidaceae)	1.7 µM [1] [2]	Approved AD drug [8]
Huperzine A	<i>Huperzia serrata</i> (Lycopodiaceae)	~0.1 µM [8]	Approved in China [8]
Physostigmine	<i>Physostigma venenosum</i>	0.4 µM [1] [2]	Approved drug

Experimental Protocols and Methodologies

Plant Material Collection and Extraction

Plant Material Verification:

- Stems of *Esenbeckia leiocarpa* were collected from cultivated specimens at "Cidade Universitária - Armando Salles de Oliveira - CUASO," USP, São Paulo State, Brazil [1]
- Taxonomic identification was performed by Dr. José Rubens Pirani [1]
- Voucher specimen (SPF 1169) was deposited at the Herbarium of the Departamento de Botânica, Instituto de Biociências, USP, São Paulo, SP, Brazil [1]

Extraction Protocol:

- **Drying and Powdering:** 1000 g of dry stems were powdered using appropriate milling equipment [1]
- **Maceration Extraction:** The powdered material was extracted with ethanol (5 × 1.5 L) using maceration method at room temperature [1]
- **Extract Concentration:** The combined ethanol extracts were concentrated under reduced pressure to obtain 35.8 g of crude ethanol extract [1]
- **Acid-Base Partition:** The crude extract was dissolved in HCl solution (0.1 M, 2 × 120 mL) and filtered to remove insoluble material [1]
- **Defatting:** The acid solution was partitioned with hexane (7 × 60 mL) to obtain hexane fraction (0.230 g) [1]
- **Alkaloid Extraction:** The acid aqueous fraction was basified with NH₄OH to pH 10 and partitioned with CHCl₃ to obtain the alkaloid fraction [1]

Bioactivity-Guided Fractionation

Initial Screening:

- The ethanol crude extract demonstrated significant AChE inhibition ($91.1 \pm 0.2\%$ at 200 $\mu\text{g/mL}$) [1] [2]
- The alkaloid fraction showed the highest potency ($\text{IC}_{50} = 1.6 \mu\text{g/mL}$) compared to hexane fraction ($\text{IC}_{50} = 6.0 \mu\text{g/mL}$) and crude extract ($\text{IC}_{50} = 50.7 \mu\text{g/mL}$) [1] [2]

Chromatographic Separation:

- **Analytical HPLC:** The alkaloid fraction (105.0 mg) was analyzed by HPLC, identifying 14 fractions [1] [2]
- **TLC Bioautography:** Fractions were screened for AChE inhibition using TLC bioassay according to Marston et al. [1] [2]
- **Preparative HPLC:** The alkaloid fraction was separated using RP-HPLC with acetonitrile-water-methanol (10:45:45) as mobile phase [1] [2]
- **UV Detection:** Monitoring at 242 nm with flow rate of 8 mL/min [1] [2]
- **Compound Isolation:** **Leptomerine** was isolated from fraction Fr. 9 ($t_r = 19.3 \text{ min}$) with yield of 16.0 mg from 105.0 mg alkaloid fraction [1] [2]

Structural Elucidation Techniques

Spectroscopic Analysis:

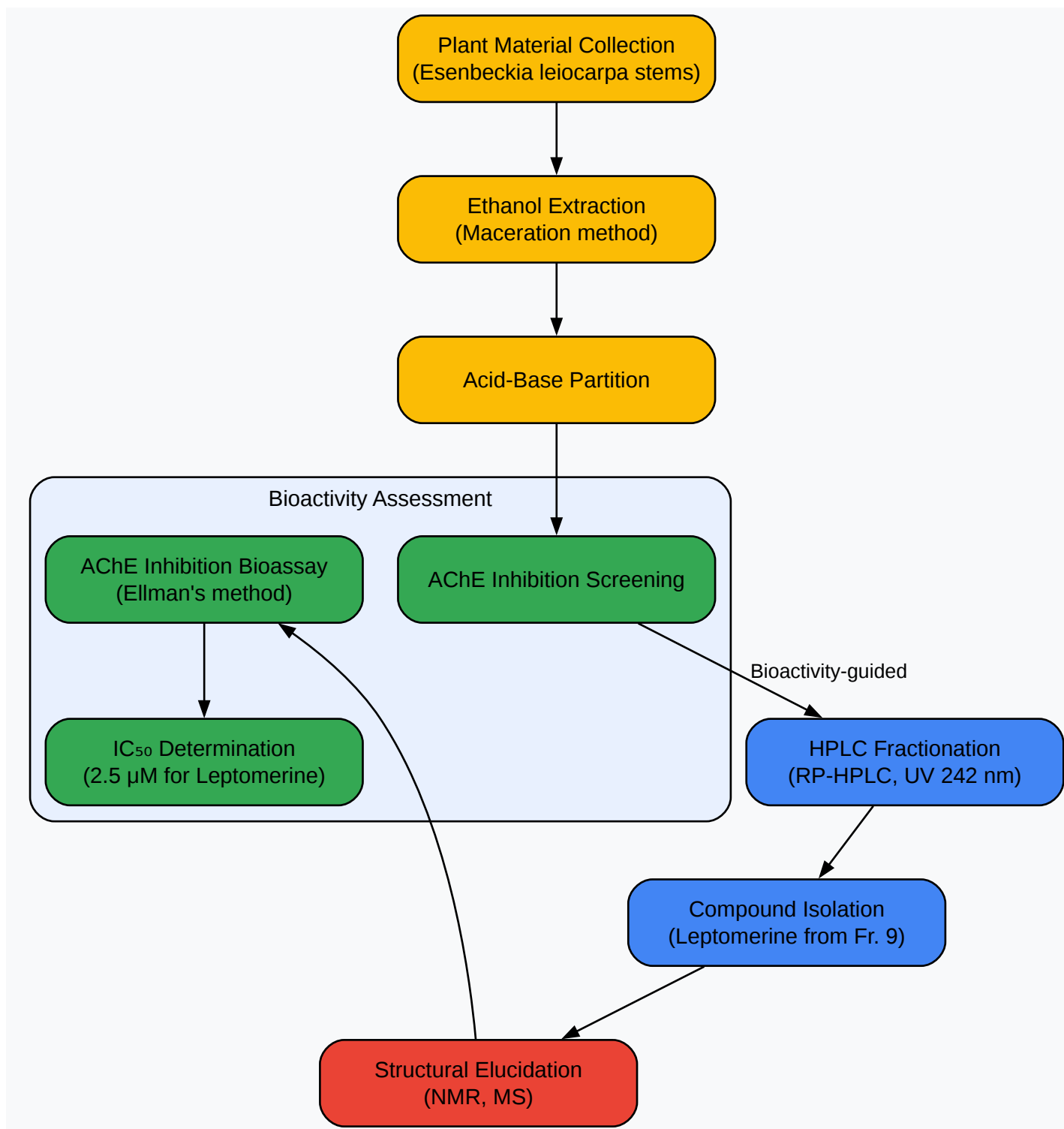
- **1D and 2D NMR:** Comprehensive NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) were performed for structural characterization [1] [2]
- **Comparison with Literature:** Data were compared with published values for authentication [1] [2]
- **Mass Spectrometry:** ESI-MS provided molecular ion information [1] [2]

Acetylcholinesterase Inhibition Assay

Experimental Protocol:

- **Enzyme Source:** Electric eel acetylcholinesterase (Type VI-S) [1]
- **Spectrophotometric Method:** Based on Ellman's method with acetylthiocholine iodide as substrate [1] [2]
- **Detection:** 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as chromogenic agent [1] [2]
- **Control Compounds:** Galanthamine and physostigmine as reference standards [1] [2]
- **Concentration Range:** Test compounds evaluated from 10^{-10} to 10^{-3} M [1] [2]
- **IC₅₀ Determination:** Data analyzed by nonlinear regression to calculate half-maximal inhibitory concentrations [1] [2]

The following diagram illustrates the complete experimental workflow from plant material to bioactivity assessment:



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*Experimental workflow for **leptomerine** isolation and bioactivity assessment.*

Mechanism of Action and Therapeutic Potential

Alzheimer's Disease Pathology and AChE Inhibition

Cholinergic Hypothesis: Alzheimer's disease is characterized by progressive cognitive dysfunction resulting from deficiency in cholinergic activity in the brain [1] [2]. Acetylcholinesterase inhibitors increase endogenous acetylcholine levels by preventing its hydrolysis, thereby boosting cholinergic neurotransmission [1] [2] [9].

Multi-Targeted Therapeutic Approach: Recent evidence suggests that AChE consistently colocalizes with amyloid deposits in Alzheimer's disease and may contribute to the generation of amyloid proteins [9]. AChE is recognized as a potent amyloid-promoting factor, and AChE inhibitors may help prevent the formation of toxic oligomeric forms of amyloid peptide [9].

Advantages of Plant-Derived AChE Inhibitors: Natural AChE inhibitors from plant sources like **leptomerine** offer an alternative approach to alleviate AD symptoms by potentially reducing A β aggregation alongside their cholinergic effects [9]. Phytomedicines typically demonstrate fewer side effects compared to synthetic drugs and may provide additional neuroprotective benefits through anti-inflammatory and antioxidant properties [9].

Research Applications and Commercial Availability

Research Use: Leptomerine is marketed specifically for research applications related to Alzheimer's disease studies [4] [5]. The compound is available in various quantities from commercial suppliers specializing in research chemicals [4].

Commercial Specifications:

- **Purity Levels:** >98% to 99.96% [4] [5]
- **Formulations:** Powder form or DMSO solution (10 mM concentration) [4]
- **Storage Conditions:** Powder stable at -20°C for 3 years; solutions stable at -80°C for 6 months [4] [5]
- **Solubility:** 9 mg/mL in DMSO (44.72 mM) with sonication recommended [4]

Conclusion and Research Perspectives

Leptomerine represents a promising natural product lead compound for Alzheimer's disease therapeutics, demonstrating AChE inhibitory activity comparable to the approved drug galanthamine. The well-established isolation protocol from *Esenbeckia leiocarpa* enables further investigation of this alkaloid's potential.

Future research directions should focus on:

- **Structure-activity relationships** of **leptomerine** analogs
- **In vivo efficacy** and pharmacokinetic studies
- **Synergistic effects** with other plant-derived neuroprotective compounds
- **Multi-target activities** beyond AChE inhibition
- **Biosynthetic pathway elucidation** to enable sustainable production through synthetic biology approaches [8]

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